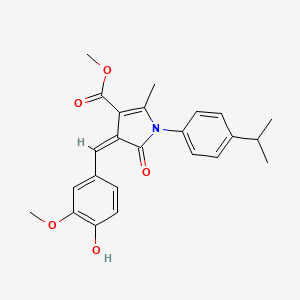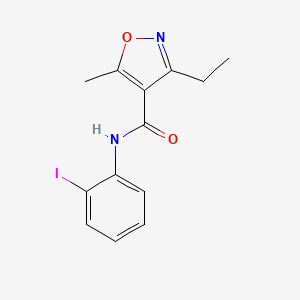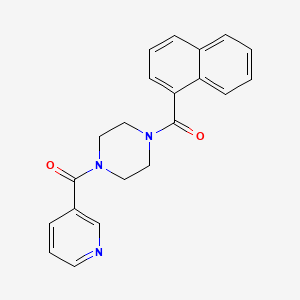![molecular formula C24H27N3O4 B4617176 2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-phenylacetamide](/img/structure/B4617176.png)
2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-phenylacetamide
Overview
Description
Synthesis Analysis
The synthesis of chromene-piperazine conjugates involves multi-component one-pot synthesis methods under mild conditions. Compounds related to our compound of interest have shown significant anti-proliferative activities against certain cancer cell lines, highlighting their potential in medicinal chemistry (Parveen et al., 2017).
Molecular Structure Analysis
The molecular structure of chromene-piperazine derivatives has been explored through various spectroscopic techniques. The incorporation of chromene and quinoline moieties, when attached to pyrimidine and piperazine, enhances the molecule's activities, which is critical in understanding its interaction with biological targets (Parveen et al., 2017).
Chemical Reactions and Properties
Chromene derivatives exhibit a wide range of chemical reactions due to their versatile structure. For example, the cyclocondensation reaction of N-2-methoxyphenyl chloroacetamide leads to derivatives with significant structural interest, indicating the potential for diverse chemical modifications (Zhang et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystal structure, are crucial for their application in various fields. For instance, the crystal structure of a derivative was determined, providing insights into its stability and reactivity (Zhang et al., 2007).
Chemical Properties Analysis
The chemical properties, including the reactivity of chromene-piperazine derivatives with different chemical agents, play a significant role in their biological activity. For instance, the antibacterial activity of synthesized compounds against various bacterial strains has been evaluated, showing moderate to significant activity, which is crucial for developing new antimicrobial agents (Khalid et al., 2016).
Scientific Research Applications
Synthesis and Therapeutic Potential
Anti-cancer Properties : Research has highlighted the synthesis of chromene derivatives exhibiting significant anti-proliferative activities against human breast cancer cell lines. Molecular docking studies of these compounds against Bcl-2 protein demonstrated good binding affinity, suggesting potential for cancer therapy (Parveen et al., 2017).
Antimicrobial and Antibacterial Effects : Novel synthesis of chromen-2-one derivatives has been reported with high levels of bacteriostatic and bactericidal activity, highlighting their potential as effective antibacterial agents (Behrami & Dobroshi, 2019). Another study synthesized novel piperazine linked methylene-bis-coumarins, demonstrating potent inhibitory activity against human pathogenic strains, further underscoring the antimicrobial potential of these compounds (Nagaraj et al., 2019).
Anti-inflammatory Properties : Piperazine derivatives of flavone were prepared and screened for their anti-inflammatory and antimicrobial activity. These compounds showed promising anti-inflammatory activity by inhibiting pro-inflammatory cytokines TNF-α and IL-6, indicating their potential as anti-inflammatory agents (Hatnapure et al., 2012).
Synthesis and Characterization
Synthesis Techniques : The research has also focused on the development of efficient synthesis techniques for creating chromene and piperazine derivatives. For instance, novel series of thiazolidinone derivatives were synthesized, showcasing the versatility of these compounds in generating a wide range of biologically active molecules (Patel et al., 2012).
Characterization and Activity Analysis : Comprehensive studies involving the synthesis, characterization, and biological evaluation of these compounds have been conducted. These investigations include antimicrobial activity assessments against various bacteria and fungi, providing a foundation for future therapeutic applications (Hamdi et al., 2012).
properties
IUPAC Name |
2-[4-[(6-ethoxy-2-oxochromen-4-yl)methyl]piperazin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-2-30-20-8-9-22-21(15-20)18(14-24(29)31-22)16-26-10-12-27(13-11-26)17-23(28)25-19-6-4-3-5-7-19/h3-9,14-15H,2,10-13,16-17H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMONZICZOHGPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4617098.png)
![methyl 2-({[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4617105.png)

![5-[(2-isopropyl-5-methylphenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4617109.png)
![N-(2,5-dimethoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4617112.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4617119.png)
![2-chloro-4,5-difluoro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B4617140.png)
![4-{2-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]ethyl}benzenesulfonamide](/img/structure/B4617145.png)
![N-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4617152.png)

![7-(3-methoxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4617162.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methylbenzyl)-1-piperazinecarboxamide](/img/structure/B4617170.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylpropyl)propanamide](/img/structure/B4617186.png)